
4,4-Difluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoroheptane is an organic compound with the molecular formula C7H14F2. It belongs to the class of aliphatic hydrocarbons, specifically a fluorinated alkane. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroheptane typically involves the fluorination of heptane derivatives. One common method is the direct fluorination of heptane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoroheptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of heptane or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include various substituted heptanes.
Oxidation: Products include heptanol, heptanone, or heptanoic acid.
Reduction: Products include heptane or partially reduced fluorinated heptanes.
Scientific Research Applications
4,4-Difluoroheptane finds applications in several scientific research fields:
Chemistry: Used as a reagent or intermediate in organic synthesis and fluorine chemistry.
Biology: Studied for its potential effects on biological systems and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a fluorinated building block in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoroheptane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. In biological systems, it may interact with enzymes, receptors, or other biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.
Comparison with Similar Compounds
- 1,1-Difluoroheptane
- 2,2-Difluoroheptane
- 3,3-Difluoroheptane
Comparison: 4,4-Difluoroheptane is unique due to the specific positioning of the fluorine atoms at the 4th carbon. This positioning can influence its chemical reactivity and physical properties compared to other difluoroheptane isomers. For example, 1,1-Difluoroheptane has fluorine atoms at the terminal carbon, which may result in different reactivity and applications.
Properties
CAS No. |
53731-27-4 |
|---|---|
Molecular Formula |
C7H14F2 |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
4,4-difluoroheptane |
InChI |
InChI=1S/C7H14F2/c1-3-5-7(8,9)6-4-2/h3-6H2,1-2H3 |
InChI Key |
FDZUPHXVDHGJQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



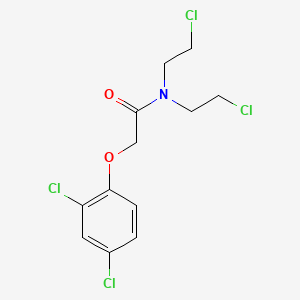
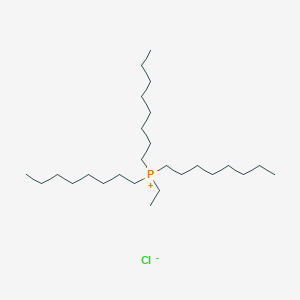
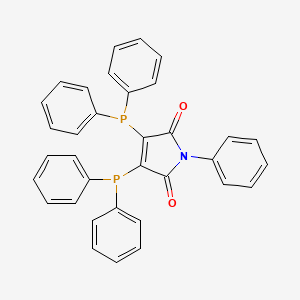


![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
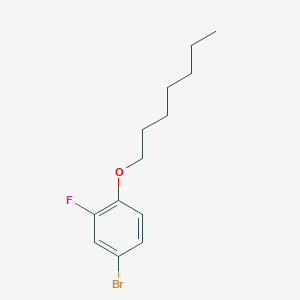
![1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B14639122.png)

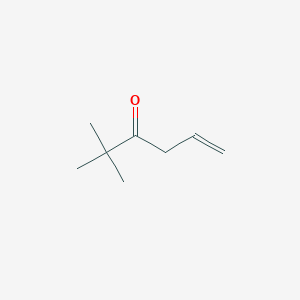
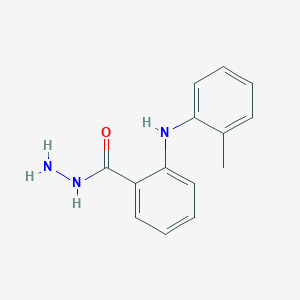
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)

